![molecular formula C9H8N2O2 B12870763 1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
1H-pyrrolo[3,2-b]pyridine-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[3,2-b]pyridine-2-acetic acid is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolo[3,2-b]pyridine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-pyrrolo[3,2-b]pyridine-2-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.
Nitration and Bromination: The compound can undergo nitration and bromination predominantly at the 3-position.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-pyrrolo[3,2-b]pyridine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-2-acetic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[3,2-b]pyridine-2-acetic acid can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrrolo[3,2-c]pyridine: Another isomer with a different arrangement of the fused rings.
1H-pyrrolo[2,3-c]pyridine: This compound also features a fused pyrrole and pyridine ring system but with a different connectivity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-(1H-pyrrolo[3,2-b]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-6-4-8-7(11-6)2-1-3-10-8/h1-4,11H,5H2,(H,12,13) |
Clé InChI |
DQWSBJYUTGTUNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2)CC(=O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




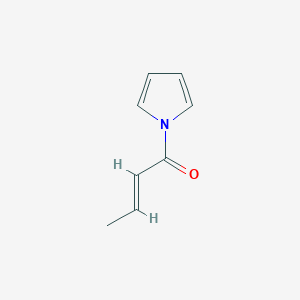
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
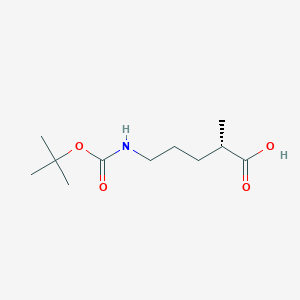
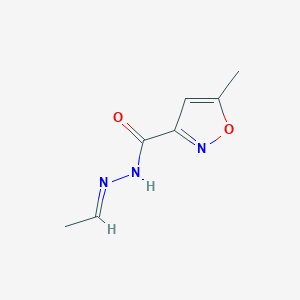
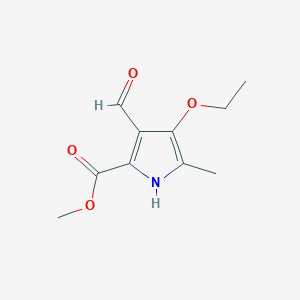
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)

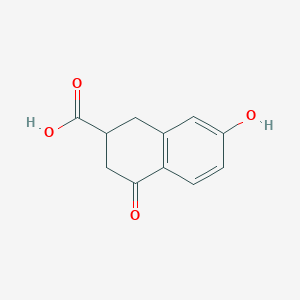
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
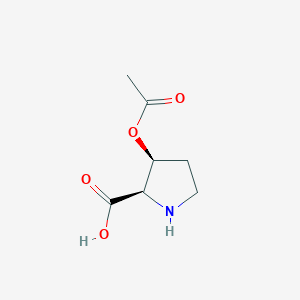
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)
